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Compound of Interest

Compound Name: Ethyl 2-cyano-2-phenylbutanoate

Cat. No.: B022250

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for confirming the identity
of Ethyl 2-cyano-2-phenylbutanoate and its derivatives. Below, you will find detailed
experimental protocols, comparative data, and visualizations to aid in the characterization of
this important class of compounds.

Introduction to Ethyl 2-cyano-2-phenylbutanoate
Derivatives

Ethyl 2-cyano-2-phenylbutanoate and its analogues are versatile intermediates in organic
synthesis, finding applications in the development of various pharmaceutical agents. Accurate
identification and characterization of these compounds are crucial for ensuring the quality,
efficacy, and safety of the final products. This guide outlines the key analytical methodologies
for their structural elucidation and purity assessment.

Comparative Physicochemical Data

A summary of key physicochemical properties for Ethyl 2-cyano-2-phenylbutanoate and a
representative derivative is presented below. This data is essential for initial characterization
and for setting up appropriate analytical methods.
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Property

Ethyl 2-cyano-2-
phenylbutanoate

Ethyl 2-cyano-4-oxo-4-
phenylbutanoate

Molecular Formula

C13H15NO2

C13H13NOs3

Molecular Weight 217.27 g/mol [1] 231.25 g/mol [2]
CAS Number 718-71-8[1] 22984-74-3|2]
Appearance Low Melting Solid Not specified

Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are paramount for the unambiguous identification of Ethyl 2-cyano-
2-phenylbutanoate derivatives. Below is a comparative summary of expected spectroscopic
data. Note: Specific data for a wide range of derivatives is not readily available in the public
domain; therefore, representative data and data from closely related structures are provided for
illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Derivative 1H NMR (CDCls, 8 ppm) 13C NMR (CDCls, & ppm)

161.3, 153.3, 132.9, 131.7,
129.9 (2C), 125.6 (2C), 63.3,
59.5, 13.9[3]

Ethyl (1-phenyl-1H-tetrazol-5-

ylsulfonyl)acetate (Illustrative

7.68-7.60 (5H, m), 4.67 (2H,
s), 4.22 (2H, q, J = 7.1 Hz),

Example) 1.24 (3H,t,J =7.2 Hz)[3]

7.28-7.24 (m, 1H), 7.01 (dd,

J=7.5, 1.8 Hz, 1H), 6.95-6.91

(m, 1H), 6.89 (d, J=8.3 Hz, 165.8, 155.5, 153.3, 130.5,
1H), 5.95-5.94 (m, 1H), 4.00- 128.8, 128.1, 120.4, 119.0,
3.93 (m, 2H), 3.79 (s, 3H), 2.14  110.8, 59.6, 55.6, 26.2, 14.1[4]
(dd, J=1.5, 0.7 Hz, 3H), 1.04

(td, J=7.1, 0.7 Hz, 3H)[4]

Ethyl (2)-3-(2-
methoxyphenyl)but-2-enoate

(lllustrative Example)

Mass Spectrometry (MS)
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Derivative lonization Mode Key Fragment lons (m/z)

Ethyl (1-phenyl-1H-tetrazol-5-
ylsulfonyl)acetate (Illustrative Electrospray (ES+) 297 (M+H)*[3]

Example)

Molecular lon, [M-H]*, [M-
Electron lonization (EI) CH2CHs]*, [M-OCH2CHs],
[COOCH2CHs]*, [CH2CH3s]*[5]

Ethyl Methanoate (lllustrative

Fragmentation)

Infrared (IR) Spectroscopy

| Derivative | Key IR Absorptions (cm™?) | |---|---]---|] | Ethyl (1-phenyl-1H-tetrazol-5-
ylsulfonyl)acetate (lllustrative Example) | 3000, 1736 (C=0, ester), 1341, 1251, 1160, 1015,
765, 655[3] | | Ethyl (Z)-3-(2-methoxyphenyl)but-2-enoate (Illustrative Example) | 3028, 2951,
1750, 1722 (C=0, ester), 1333, 1181, 752, 690[4] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and
comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and identify the number and connectivity of

protons and carbons.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated
chloroform (CDCIs).

e 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.
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o Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

o Reference the spectrum to the residual solvent peak (CHCIs at 7.26 ppm).[3]

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
o Reference the spectrum to the solvent peak (CDCIls at 77.2 ppm).[3]

o Data Analysis: Integrate the *H NMR signals to determine proton ratios. Analyze the
chemical shifts and coupling constants to elucidate the structure. Use the 13C NMR spectrum
to identify the number of unique carbon environments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Mass spectrometer with Electrospray lonization (ESI) or Electron lonization
(El) source.

Protocol:
e Sample Preparation:

o ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a
concentration of approximately 10-100 ng/mL.

o EI: For volatile compounds, direct injection or GC-MS can be used.
o Data Acquisition:
o Acquire the mass spectrum in the appropriate mass range.

o For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns.
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o Data Analysis: Identify the molecular ion peak (e.g., [M+H]*, [M+Na]* for ESI). Analyze the
fragmentation pattern to confirm the presence of key structural motifs.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and separate it from related impurities.
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
Protocol:

o Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and
water (e.g., 50:50 v/v), often with a small amount of acid (e.g., 0.1% formic or phosphoric
acid) to improve peak shape.[6][7]

o Sample Preparation: Dissolve the sample in the mobile phase to a concentration of
approximately 1 mg/mL. Filter the solution through a 0.45 pm syringe filter.

e Chromatographic Conditions:

[¢]

Column: C18, 5 um, 4.6 x 150 mm.

Flow Rate: 1.0 mL/min.

[¢]

[e]

Injection Volume: 10 pL.

o

Detection: UV at 225 nm or another appropriate wavelength based on the compound's UV
spectrum.[8]

o

Column Temperature: 30 °C.[8]

o Data Analysis: Determine the retention time of the main peak. Calculate the percentage
purity based on the peak area of the main component relative to the total peak area of all
components.

Visualizing Workflows and Relationships
General Synthesis Workflow
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The following diagram illustrates a generalized synthetic pathway for Ethyl 2-cyano-2-
phenylbutanoate derivatives.

General Synthesis of Ethyl 2-cyano-2-phenylbutanoate Derivatives

Substituted Phenylacetonitrile Ethyl Halide (e.g., Ethyl Bromide) Base (e.g., NaH, NaOEt)

l Alkylation

Ethyl 2-cyano-2-phenylbutanoate Derivative

Click to download full resolution via product page

Caption: A simplified representation of a common synthetic route.

Analytical Workflow for Identity Confirmation

This diagram outlines the logical flow of experiments to confirm the identity of a synthesized

derivative.
Analytical Workflow for Identity Confirmation
Synthesized Compound
Purity Assessment (HPLC) Structural Elucidation

NMR (1H, 13C) Mass Spectrometry IR Spectroscopy

Confirmed Identity
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Caption: A logical flow for confirming the identity of a target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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